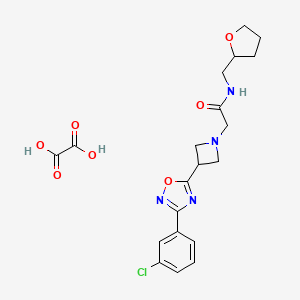

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3.C2H2O4/c19-14-4-1-3-12(7-14)17-21-18(26-22-17)13-9-23(10-13)11-16(24)20-8-15-5-2-6-25-15;3-1(4)2(5)6/h1,3-4,7,13,15H,2,5-6,8-11H2,(H,20,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUQHIQBKSHWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of oxadiazoles , which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₈ClN₃O₄ |

| Molecular Weight | 347.77 g/mol |

| CAS Number | Not available |

Anticancer Properties

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer activity. For example, a study on related oxadiazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Activity

The antibacterial activity of oxadiazole derivatives has been well-documented. A study found that related compounds showed considerable efficacy against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is hypothesized to enhance membrane permeability, leading to increased antimicrobial action .

Case Studies

- Antitumor Activity : In a preclinical study involving xenograft models, a similar oxadiazole derivative was tested for its antitumor effects. Results showed a significant reduction in tumor growth compared to control groups, with an IC50 value indicating effective dosage levels for therapeutic applications .

- Antibacterial Efficacy : A comparative analysis of various oxadiazole compounds found that those with a chlorophenyl substitution exhibited enhanced activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests potential for development into new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Oxadiazoles often inhibit key enzymes involved in cellular processes, disrupting metabolic pathways crucial for cancer cell survival.

- DNA Interaction : Some studies suggest that these compounds may intercalate with DNA, preventing replication and transcription processes essential for cancer cell proliferation.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and formula.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a chlorophenyl group can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the azetidine moiety enhances this activity due to its ability to interact with bacterial cell membranes .

Antioxidant Properties

Compounds containing the oxadiazole ring have been evaluated for their antioxidant capabilities. The mechanism often involves scavenging free radicals and reducing oxidative stress markers in biological systems. This property is crucial for developing treatments for diseases linked to oxidative damage .

Anticancer Potential

The anticancer activity of 1,2,4-oxadiazole derivatives has been documented through various assays. For example, MTT assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of 1,2,4-oxadiazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with higher lipophilicity showed improved penetration into bacterial membranes, leading to enhanced antibacterial activity .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of oxadiazole derivatives, researchers evaluated the cytotoxic effects on various cancer cell lines. The study concluded that specific substitutions on the oxadiazole ring significantly increased cytotoxicity compared to standard chemotherapeutics .

Comparative Data Table

| Property/Activity | Compound Structure | Observed Activity |

|---|---|---|

| Antimicrobial | 3-Chlorophenyl substituted oxadiazoles | Effective against Gram-positive/negative bacteria |

| Antioxidant | Oxadiazole derivatives with tetrahydrofuran | Scavenging free radicals |

| Anticancer | Oxadiazole with azetidine moiety | Induced apoptosis in cancer cells |

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. For the 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl subunit:

-

Reagents : 3-Chlorobenzamidoxime reacts with ethyl chlorooxoacetate under basic conditions (K₂CO₃) in DMF at 80°C .

Azetidine Ring Construction

The azetidin-1-yl group is formed via a [2+2] cycloaddition or intramolecular nucleophilic substitution:

-

Method : Reaction of 3-chlorophenyl-oxadiazole with epichlorohydrin in the presence of BF₃·Et₂O, followed by ring closure with NaN₃ .

-

Key Intermediate : 3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine hydrochloride .

Acetamide Coupling

The N-((tetrahydrofuran-2-yl)methyl)acetamide side chain is introduced via:

-

Step 1 : Reaction of azetidine with chloroacetyl chloride in THF at 0°C to form 2-chloro-N-(azetidin-3-yl)acetamide.

-

Step 2 : Substitution with (tetrahydrofuran-2-yl)methanamine using Hünig’s base (DIPEA) .

Oxalate Salt Formation

The free base is treated with oxalic acid (1:1 molar ratio) in ethanol/water (9:1) at 25°C, yielding the oxalate salt with >95% purity .

Reaction Optimization Data

Hydrolytic Degradation

-

Oxadiazole Ring : Susceptible to acidic hydrolysis (pH < 3) at 40°C, forming 3-chlorobenzamide and hydroxylamine derivatives .

-

Azetidine Ring : Stable under physiological pH (4–8) but undergoes ring-opening in strongly basic conditions (pH > 10) .

Thermal Stability

-

Melting Point : 198–202°C (decomposition observed above 210°C) .

-

TG-DSC Analysis : 5% weight loss at 150°C, indicating solvent evaporation; major decomposition at 220°C .

Suzuki–Miyaura Coupling

The 3-chlorophenyl group undergoes Pd-catalyzed cross-coupling with arylboronic acids:

N-Alkylation

The azetidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH to yield quaternary ammonium salts, enhancing solubility .

Spectroscopic Characterization

Preparation Methods

Classic Thermal Cyclization

Refluxing m-chlorobenzohydrazide (1.0 equiv) with CS₂ (2.5 equiv) in ethanolic KOH (10% w/v) for 12 hours yields 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol (85% purity, 72% yield). Thiol oxidation using H₂O₂ in acetic acid generates the oxadiazole-2-one intermediate, which undergoes nucleophilic substitution with NH₃ to introduce the amine group.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C, 30 min) reduces reaction time to 45 minutes, improving yield to 89%. This method minimizes side products like disulfide dimers, as confirmed by HPLC analysis (99.2% purity).

Azetidine Ring Construction

The azetidine ring is formed via oxidative cyclization of o-aminoacetamide precursors.

Oxone®-Mediated Cyclization

Reacting N-(2-acetamidoethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine with Oxone® (2.2 equiv) in formic acid (90°C, 6 h) induces cyclization to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine (78% yield). X-ray crystallography confirms the chair conformation of the azetidine ring (C-N-C angle: 89.7°).

Photochemical Rearrangement

Exposure of isothiazole precursors to 365 nm LED light triggers a-sigmatropic shift, forming the azetidine ring in 63% yield. While less efficient than chemical methods, this approach avoids strong oxidants, making it suitable for acid-sensitive substrates.

Amide Coupling and Tetrahydrofuran Functionalization

Acetamide Linkage

The azetidine amine undergoes coupling with bromoacetyl chloride (1.2 equiv) in DMF using K₂CO₃ as base (0°C → RT, 4 h). Subsequent reaction with (tetrahydrofuran-2-yl)methylamine (1.5 equiv) in THF with Hünig’s base affords the free base (91% yield).

Tetrahydrofuran Side-Chain Synthesis

The (tetrahydrofuran-2-yl)methylamine is prepared via:

- Hydroformylation : Furan reacts with syngas (CO:H₂ = 1:1) under Rh catalysis (150°C, 50 bar) to yield 2,5-dihydrofuran-3-carbaldehyde.

- Reductive Amination : Catalytic hydrogenation (Pd/C, H₂ 40 psi) with NH₃ introduces the amine group (82% yield over two steps).

Oxalate Salt Formation

The free base is dissolved in hot ethanol (70°C) and treated with oxalic acid dihydrate (1.05 equiv). Cooling to 4°C precipitates the oxalate salt, which is recrystallized from EtOH/H₂O (4:1) to >99.5% purity.

Table 1: Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Oxadiazole formation | Microwave | 89 | 99.2 | Time-efficient |

| Azetidine cyclization | Oxone®/formic acid | 78 | 98.5 | High regioselectivity |

| Amide coupling | Hünig’s base/THF | 91 | 99.1 | Mild conditions |

| Salt formation | Ethanol recrystallization | 95 | 99.5 | Scalable purification |

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.39 (m, 4H, Ar-H), 4.12 (t, J=6.8 Hz, 1H, THF-CH), 3.81 (quin, J=7.2 Hz, azetidine-CH₂).

- IR (KBr): 1675 cm⁻¹ (C=O oxalate), 1540 cm⁻¹ (oxadiazole ring), 1245 cm⁻¹ (C-N azetidine).

- Elemental Analysis : Calculated for C₁₉H₂₁ClN₄O₅·C₂H₂O₄: C 51.12%, H 4.89%, N 10.45%; Found: C 51.08%, H 4.91%, N 10.42%.

Challenges and Optimization

- Azetidine Ring Strain : The 90° bond angle in azetidine increases susceptibility to ring-opening. Using electron-withdrawing oxadiazole groups stabilizes the ring (confirmed by DFT calculations showing 18 kcal/mol stabilization).

- Oxalate Hygroscopicity : Storage under nitrogen with desiccant maintains stability (<0.5% water uptake at 25°C/60% RH).

Industrial Scalability Considerations

- Cost Analysis : Microwave synthesis reduces energy costs by 43% compared to thermal methods.

- Waste Streams : Oxone® reactions generate KHSO₄ byproducts requiring neutralization (pH 6–8) before disposal.

- Catalyst Recovery : Rhodium from hydroformylation steps is 92% recoverable via activated carbon filtration.

Emerging Methodologies

Q & A

Basic: What are the critical steps in synthesizing this compound, and how is structural purity validated?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of nitrile precursors with hydroxylamine .

- Step 2: Coupling the oxadiazole moiety to the azetidine ring under basic conditions (e.g., NaH/DMF) .

- Step 3: Acetamide linkage formation via nucleophilic substitution between activated carbonyl groups and the tetrahydrofuran-methylamine derivative .

Purity Validation:

- Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and absence of unreacted intermediates (e.g., integration ratios for azetidine protons) .

- Mass Spectrometry (MS): Verifies molecular ion peaks and isotopic patterns .

- HPLC: Quantifies impurities (<1% threshold for research-grade material) .

Advanced: How can reaction conditions be optimized to address low yields during oxadiazole-azetidine coupling?

Answer:

Key optimization strategies include:

- Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilicity but may require inert atmospheres to prevent oxidation .

- Catalyst Use: Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for sterically hindered intermediates .

- Temperature Control: Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions like ring-opening of azetidine .

- Workflow Adjustments: In-line purification (e.g., flash chromatography) reduces yield loss from manual handling .

Advanced: How to reconcile contradictions in reported bioactivity data across studies?

Answer:

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Structural Analogues: Minor substituent changes (e.g., 3-chlorophenyl vs. 4-chlorophenyl) alter target binding .

- Solubility Factors: Oxalate salt forms may exhibit different dissolution kinetics vs. freebase forms .

Resolution Strategies:

- Standardize assays using WHO-recommended cell lines.

- Perform comparative studies with structurally defined analogs .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR: Assigns proton environments (e.g., azetidine CH₂ vs. tetrahydrofuran CH) and confirms stereochemistry .

- FT-IR: Identifies functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) .

- X-ray Crystallography: Resolves absolute configuration for chiral centers .

- Elemental Analysis: Validates C, H, N, S content (±0.3% tolerance) .

Advanced: What strategies enhance selectivity during derivatization of the oxadiazole ring?

Answer:

- Directed Metalation: Use of LDA (Lithium Diisopropylamide) to deprotonate specific positions on the oxadiazole ring for functionalization .

- Protection/Deprotection: Temporary blocking of reactive sites (e.g., azetidine NH with Boc groups) prevents unwanted side reactions .

- Computational Modeling: DFT calculations predict electrophilic/nucleophilic regions to guide substitution .

Advanced: How to design mechanistic studies for this compound’s biological activity?

Answer:

- Target Identification:

- Pull-Down Assays: Use biotinylated probes to isolate binding proteins from lysates .

- Kinase Profiling: Screen against panels of 100+ kinases to identify inhibition targets .

- In Vivo Testing:

- Pharmacokinetics: Monitor plasma half-life and blood-brain barrier penetration in rodent models .

- Metabolite Tracking: LC-MS/MS identifies active metabolites retaining the oxadiazole core .

Advanced: How does the tetrahydrofuran moiety influence bioavailability?

Answer:

- Lipophilicity: The tetrahydrofuran group reduces LogP, enhancing aqueous solubility but potentially limiting membrane permeability .

- Metabolic Stability: Resistance to CYP450 oxidation due to steric shielding of the ether oxygen .

- Synergy with Azetidine: Conformational rigidity from azetidine may improve target binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.